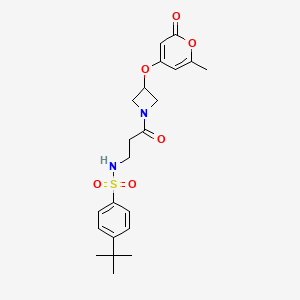
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride, also known as A-769662, is a novel AMP-activated protein kinase (AMPK) activator. It has been found to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. The purpose of
Wirkmechanismus
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to activate other signaling pathways, such as the PI3K/Akt and mTOR pathways, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipocytes, as well as reduce hepatic glucose production. It has also been found to increase fatty acid oxidation and decrease lipid accumulation in adipocytes and liver. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to induce mitochondrial biogenesis and improve mitochondrial function in skeletal muscle and liver. These effects may contribute to its anti-obesity and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to have off-target effects on other enzymes and signaling pathways, which may complicate its interpretation in some experiments. Additionally, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has low solubility in aqueous solutions, which may limit its use in some assays.
Zukünftige Richtungen
For research on (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride include its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are also needed to elucidate the long-term safety and efficacy of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride in animal models and humans. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride involves the condensation of 4-methyl-5-(2-(trifluoromethyl)benzyl)-1,2,4-triazole-3-thiol with (1S)-1-chloro-3-(dimethylamino)propan-2-ol, followed by treatment with hydrochloric acid to produce the dihydrochloride salt. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been found to activate AMPK, a key regulator of cellular energy homeostasis, and improve glucose uptake and insulin sensitivity in vitro and in vivo. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been shown to induce mitochondrial biogenesis and increase fatty acid oxidation, which may contribute to its anti-obesity effects.
Eigenschaften
IUPAC Name |
(1S)-1-(1,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)11(3)10-9-7;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFJDGPMFBMLP-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)



![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)

![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)